molecular formula C23H24F4N2O2S B388214 6-[(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL

6-[(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL

Cat. No.: B388214
M. Wt: 468.5g/mol
InChI Key: DFRKOIWKNLRJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL is a complex organic compound featuring a thiazole ring, fluorinated aromatic groups, and a hexanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Introduction of Fluorinated Aromatic Groups: The fluorinated aromatic groups are introduced via nucleophilic aromatic substitution reactions.

    Coupling Reactions: The coupling of the thiazole ring with the fluorinated aromatic groups is achieved using palladium-catalyzed cross-coupling reactions.

    Addition of the Hexanol Chain: The final step involves the addition of the hexanol chain through a nucleophilic substitution reaction, typically using a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the hexanol chain can undergo oxidation to form a ketone or aldehyde.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The aromatic fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic groups on biological activity. It may serve as a probe to investigate enzyme interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be investigated for its efficacy as an anti-inflammatory, anti-cancer, or anti-viral agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-[(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL involves its interaction with specific molecular targets. The fluorinated aromatic groups may enhance binding affinity to certain enzymes or receptors, while the thiazole ring can participate in hydrogen bonding and other non-covalent interactions. The hexanol chain may influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-[(2Z)-4-(3-FLUORO-4-METHOXYPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]HEXAN-1-OL is unique due to its combination of a thiazole ring, multiple fluorinated aromatic groups, and a hexanol chain. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H24F4N2O2S

Molecular Weight

468.5g/mol

IUPAC Name

6-[4-(3-fluoro-4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-3-yl]hexan-1-ol

InChI

InChI=1S/C23H24F4N2O2S/c1-31-21-10-9-16(13-19(21)24)20-15-32-22(29(20)11-4-2-3-5-12-30)28-18-8-6-7-17(14-18)23(25,26)27/h6-10,13-15,30H,2-5,11-12H2,1H3

InChI Key

DFRKOIWKNLRJKE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC(=C3)C(F)(F)F)N2CCCCCCO)F

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC(=C3)C(F)(F)F)N2CCCCCCO)F

Origin of Product

United States

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